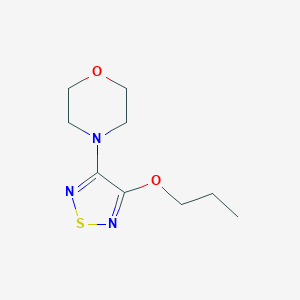![molecular formula C17H27N3 B246632 N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine](/img/structure/B246632.png)
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine, also known as Prazosin, is an alpha-adrenergic blocker medication used in the treatment of hypertension and other cardiovascular disorders. This compound belongs to a class of drugs known as alpha-1 blockers, which work by relaxing the blood vessels and improving blood flow.
Mécanisme D'action
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine works by selectively blocking the alpha-1 receptors in the blood vessels, which leads to relaxation of the smooth muscle and vasodilation. This results in improved blood flow and reduced blood pressure. N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine also blocks the alpha-1 receptors in the cancer cells, which inhibits their growth and metastasis. In the brain, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine blocks the alpha-1 receptors in the amygdala, which reduces the symptoms of PTSD.
Biochemical and Physiological Effects:
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine also increases the activity of the parasympathetic nervous system, which leads to relaxation of the smooth muscle and vasodilation. In cancer cells, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine inhibits the activity of the alpha-1 receptors, which reduces their growth and metastasis. In the brain, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine reduces the activity of the amygdala, which reduces the symptoms of PTSD.
Avantages Et Limitations Des Expériences En Laboratoire
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has several advantages and limitations for lab experiments. Its selective blocking of the alpha-1 receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its non-specific binding to other receptors and proteins can lead to off-target effects and interfere with the interpretation of the results. Its lipophilic nature can also make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine. In cardiology, further studies are needed to investigate its potential role in the treatment of heart failure and other cardiovascular disorders. In oncology, more research is needed to explore its mechanism of action in inhibiting tumor growth and metastasis, and to develop more potent and selective alpha-1 blockers for cancer therapy. In neuroscience, further studies are needed to evaluate its efficacy and safety in the treatment of PTSD, and to identify other potential targets for alpha-1 blockers in the brain.
Méthodes De Synthèse
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine is synthesized through a multi-step process starting from 2-chloroethylamine hydrochloride and 2-cyanophenylacetonitrile. The synthesis involves several reactions, including nucleophilic substitution, reduction, and cyclization. The final product is purified through recrystallization and column chromatography to obtain a high-purity compound.
Applications De Recherche Scientifique
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been extensively studied for its potential therapeutic applications in various fields such as cardiology, oncology, and neuroscience. In cardiovascular research, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been shown to improve cardiac function and reduce blood pressure by blocking the alpha-1 receptors in the blood vessels. In oncology, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been investigated for its ability to inhibit tumor growth and metastasis by blocking the alpha-1 receptors in the cancer cells. In neuroscience, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been studied for its potential role in the treatment of post-traumatic stress disorder (PTSD) by blocking the alpha-1 receptors in the brain.
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-propyl-N-[(1-propylbenzimidazol-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H27N3/c1-4-11-19(12-5-2)14-17-18-15-9-7-8-10-16(15)20(17)13-6-3/h7-10H,4-6,11-14H2,1-3H3 |
Clé InChI |
FCWURDFBTUSADY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CCC)CCC |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1CN(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)